molecular formula C12H11FO2 B2400546 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid CAS No. 1980053-59-5

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid

Cat. No.: B2400546
CAS No.: 1980053-59-5
M. Wt: 206.216
InChI Key: YVRBXGQJCDIKRL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid involves several steps. One common method includes the radical fluorination of bicyclo[1.1.1]pentane derivatives. The reaction typically employs reagents such as sodium hydroxide in a biphasic mixture of tetrahydrofuran and water . The industrial production methods are similar but scaled up to meet the demand for bulk synthesis .

Chemical Reactions Analysis

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom in the bicyclo[1.1.1]pentane core can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The benzoic acid moiety may also play a role in its biological activity .

Comparison with Similar Compounds

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid can be compared to other fluorinated bicyclo[1.1.1]pentane derivatives, such as:

    3-Fluorobicyclo[1.1.1]pentan-1-amine: This compound features an amine group instead of a benzoic acid moiety.

    3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a carboxylic acid group directly attached to the bicyclo[1.1.1]pentane core.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties .

Properties

IUPAC Name

4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c13-12-5-11(6-12,7-12)9-3-1-8(2-4-9)10(14)15/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRBXGQJCDIKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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